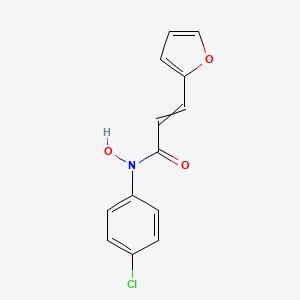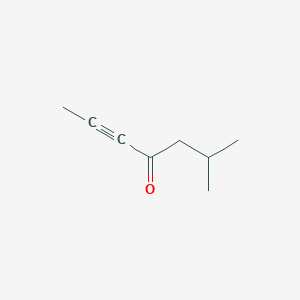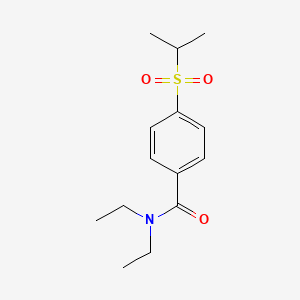![molecular formula C18H20N4O4 B14717990 N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline CAS No. 13540-44-8](/img/structure/B14717990.png)
N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline is a chemical compound with the molecular formula C18H20N4O4 and a molecular weight of 356.3758 . This compound is characterized by its complex structure, which includes a dinitroaniline moiety and a phenylbutylidene group. It is known for its applications in various scientific fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline typically involves the reaction of 2,4-dinitroaniline with 3,3-dimethyl-4-phenylbutylideneamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and strong oxidizing agents. The major products formed depend on the type of reaction and the specific conditions employed .
Aplicaciones Científicas De Investigación
N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline can be compared with other similar compounds, such as:
- N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitrobenzene
- N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitrotoluene
These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
13540-44-8 |
|---|---|
Fórmula molecular |
C18H20N4O4 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C18H20N4O4/c1-18(2,13-14-6-4-3-5-7-14)10-11-19-20-16-9-8-15(21(23)24)12-17(16)22(25)26/h3-9,11-12,20H,10,13H2,1-2H3 |
Clave InChI |
GVGGOJFIQNEUOY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


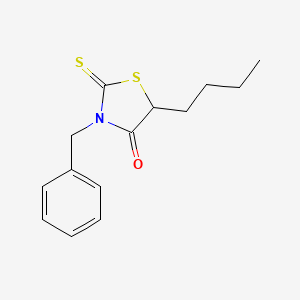
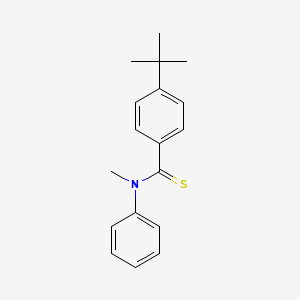



![Ethyl 4-[bis(2-fluoroethyl)amino]benzoate](/img/structure/B14717949.png)
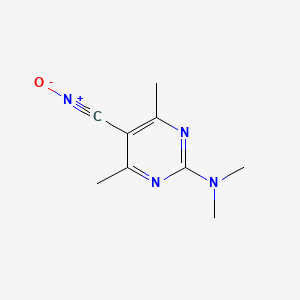
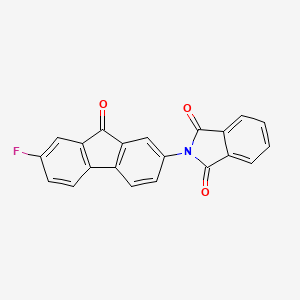
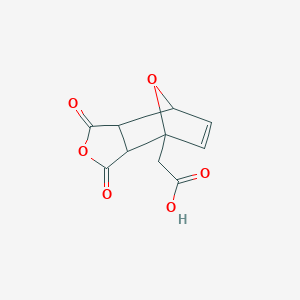
![(2Z,7E)-2,7-bis[(E)-3-phenylprop-2-enylidene]cycloheptan-1-one](/img/structure/B14717973.png)
